molecular formula C14H17NO4 B7627827 3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid

3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid

Katalognummer: B7627827
Molekulargewicht: 263.29 g/mol
InChI-Schlüssel: FAKWNFVRZOUWMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid, also known as CPP-115, is a drug that has shown promising results in the treatment of various neurological disorders. This compound is a potent inhibitor of the enzyme gamma-aminobutyric acid transaminase (GABA-T), which is responsible for breaking down the neurotransmitter GABA in the brain. By inhibiting GABA-T, CPP-115 increases the levels of GABA in the brain, leading to anxiolytic, anticonvulsant, and analgesic effects.

Wirkmechanismus

The primary mechanism of action of 3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid is the inhibition of GABA-T, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By increasing GABA levels, this compound enhances the inhibitory tone in the brain, leading to its anxiolytic, anticonvulsant, and analgesic effects.
Biochemical and physiological effects:
This compound has been shown to increase brain GABA levels in both animals and humans. This increase in GABA levels has been associated with its anxiolytic, anticonvulsant, and analgesic effects. In addition, this compound has been shown to have a low potential for abuse and addiction, making it a promising candidate for the treatment of addiction disorders.

Vorteile Und Einschränkungen Für Laborexperimente

3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid has several advantages for use in lab experiments. It has a high potency and selectivity for GABA-T inhibition, making it an ideal tool for studying the role of GABA in various neurological disorders. However, one limitation of this compound is its poor solubility in water, which can make it challenging to administer in vivo. In addition, its long half-life can make it difficult to control the duration of its effects.

Zukünftige Richtungen

There are several future directions for research on 3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid. One area of interest is its potential use in the treatment of neuropathic pain. This compound has been shown to have analgesic effects in animal models of neuropathic pain, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of depression. GABA has been implicated in the pathophysiology of depression, and this compound may have antidepressant effects through its modulation of GABA levels. Finally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.

Synthesemethoden

3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to obtain the final product in high yield and purity. The detailed synthesis method is beyond the scope of this paper, but it has been described in several scientific publications.

Wissenschaftliche Forschungsanwendungen

3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. In preclinical studies, this compound has shown promising results in reducing seizure activity in animal models of epilepsy. It has also been shown to reduce the reinforcing effects of cocaine and alcohol, suggesting its potential use in addiction treatment. In addition, this compound has demonstrated anxiolytic effects in animal models of anxiety disorders.

Eigenschaften

IUPAC Name

3-cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-8-9-1-3-11(4-2-9)14(19)15-12(7-13(17)18)10-5-6-10/h1-4,10,12,16H,5-8H2,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKWNFVRZOUWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC(=O)O)NC(=O)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.